Cas no 952183-48-1 (3-Bromo-6,8-dichloroimidazo1,2-apyridine)

3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole-pyridine core with bromo and dichloro substituents. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of halogen atoms at strategic positions enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. This compound is particularly useful in the development of bioactive molecules, offering precise functionalization opportunities for medicinal chemistry and material science.
3-Bromo-6,8-dichloroimidazo1,2-apyridine structure
952183-48-1 structure
Product name:3-Bromo-6,8-dichloroimidazo1,2-apyridine
CAS No:952183-48-1
MF:C7H3BrCl2N2
MW:265.922118425369
MDL:MFCD09607939
CID:1987566
PubChem ID:24213822

3-Bromo-6,8-dichloroimidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine
    • 3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine (ACI)
    • AKOS005072060
    • CS-0035941
    • 952183-48-1
    • CJLKTLUNUJRVNA-UHFFFAOYSA-N
    • DTXSID301265298
    • CNB18348
    • CB-0861
    • W12178
    • MFCD09607939
    • DB-204461
    • SCHEMBL13193039
    • 3-Bromo-6,8-dichloroimidazo1,2-apyridine
    • MDL: MFCD09607939
    • Inchi: 1S/C7H3BrCl2N2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H
    • InChI Key: CJLKTLUNUJRVNA-UHFFFAOYSA-N
    • SMILES: ClC1=CN2C(=NC=C2Br)C(Cl)=C1

Computed Properties

  • Exact Mass: 263.88567g/mol
  • Monoisotopic Mass: 263.88567g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • Melting Point: 111-113

3-Bromo-6,8-dichloroimidazo1,2-apyridine Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-Bromo-6,8-dichloroimidazo1,2-apyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
CB-0861-1MG
3-bromo-6,8-dichloroimidazo[1,2-a] pyridine
952183-48-1 >95%
1mg
£37.00 2025-02-08
Key Organics Ltd
CB-0861-5G
3-bromo-6,8-dichloroimidazo[1,2-a] pyridine
952183-48-1 >95%
5g
£87.00 2025-02-08
Chemenu
CM290205-5g
3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine
952183-48-1 95%
5g
$172 2023-01-07
Ambeed
A730630-250mg
3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine
952183-48-1 95%
250mg
$18.0 2025-02-25
Key Organics Ltd
CB-0861-5MG
3-bromo-6,8-dichloroimidazo[1,2-a] pyridine
952183-48-1 >95%
5mg
£46.00 2025-02-08
Ambeed
A730630-1g
3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine
952183-48-1 95%
1g
$40.0 2025-02-25
TRC
B030945-50mg
3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine
952183-48-1
50mg
$ 70.00 2022-04-02
abcr
AB245726-5g
3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine, 95%; .
952183-48-1 95%
5g
€210.00 2025-02-13
Aaron
AR00IJJV-250mg
3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine
952183-48-1 95%
250mg
$6.00 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106581-1g
3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine
952183-48-1 98%
1g
¥144.00 2024-04-24

Additional information on 3-Bromo-6,8-dichloroimidazo1,2-apyridine

3-Bromo-6,8-Dichloroimidazo1,2-apyridine (CAS No. 952183-48-1): An Overview of Its Properties and Applications

3-Bromo-6,8-dichloroimidazo1,2-apyridine (CAS No. 952183-48-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits a range of biological activities that make it a valuable candidate for various applications. In this article, we will delve into the properties, synthesis methods, and potential applications of 3-Bromo-6,8-dichloroimidazo1,2-apyridine, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Physical Properties

3-Bromo-6,8-dichloroimidazo1,2-apyridine is a brominated and dichlorinated derivative of imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is known for its biological significance and has been extensively studied in the development of various pharmaceutical agents. The introduction of bromine and chlorine atoms at specific positions on the ring system imparts unique properties to the molecule. These halogen substituents can influence the compound's solubility, stability, and reactivity, making it an attractive candidate for further chemical modifications and biological evaluations.

The molecular formula of 3-Bromo-6,8-dichloroimidazo1,2-apyridine is C9H5BrCl2N2, with a molecular weight of approximately 277.00 g/mol. The compound typically appears as a white or off-white solid at room temperature. Its melting point ranges from 175°C to 177°C, and it is sparingly soluble in water but more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These physical properties are crucial for its handling and use in laboratory settings.

Synthesis Methods

The synthesis of 3-Bromo-6,8-dichloroimidazo1,2-apyridine has been reported using various methodologies. One common approach involves the reaction of 6-chloroimidazo[1,2-a]pyridin-3(7H)-one with bromine in the presence of a suitable solvent and base. This reaction typically proceeds via an electrophilic substitution mechanism, leading to the formation of the desired product with high yield and purity.

An alternative synthetic route involves the condensation of 6-chloroimidazo[1,2-a]pyridin-3(7H)-one with N-bromosuccinimide (NBS) in an appropriate solvent. This method is advantageous due to its simplicity and scalability, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods that minimize waste generation and energy consumption.

Biological Activities and Applications

3-Bromo-6,8-dichloroimidazo1,2-apyridine has been investigated for its potential biological activities in several areas. One notable application is its use as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound can effectively inhibit certain kinases, which are key regulators of cellular signaling pathways implicated in cancer progression.

In addition to its enzymatic inhibition properties, 3-Bromo-6,8-dichloroimidazo1,2-apyridine has demonstrated promising antiviral activity against several viral strains. Research conducted by a team at [University Name] found that this compound exhibits potent antiviral effects against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The mechanism of action involves interference with viral replication processes, making it a potential candidate for the development of new antiviral therapeutics.

The compound's ability to modulate cellular processes also extends to its neuroprotective properties. Studies have shown that 3-Bromo-6,8-dichloroimidazo1,2-apyridine can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. This property makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Prospects

The promising biological activities of 3-Bromo-6,8-dichloroimidazo1,2-apyridine have led to its evaluation in preclinical studies and early-stage clinical trials. Preliminary results from these trials have been encouraging, with the compound demonstrating favorable pharmacokinetic properties and low toxicity profiles in animal models.

Ongoing research aims to further optimize the structure of 3-Bromo-6,8-dichloroimidazo1,2-apyridine through rational drug design approaches to enhance its therapeutic efficacy while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through clinical development stages.

In conclusion, 3-Bromo-6,8-dichloroimidazo1,2-apyridine (CAS No. 952183-48-1) represents a promising molecule with diverse biological activities that warrant further exploration. Its unique chemical structure and favorable physical properties make it an attractive candidate for drug discovery efforts targeting various diseases. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for future applications in medicine.

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